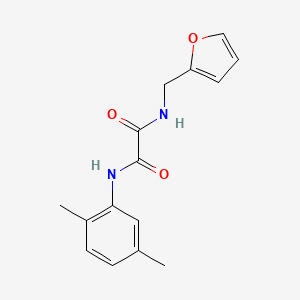![molecular formula C14H21N3O B5107049 2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as CEPA, and it belongs to the class of pyrazole-containing compounds. CEPA has been shown to have a variety of biochemical and physiological effects, and it has been used in several research studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of CEPA is not fully understood. However, it has been suggested that CEPA may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory properties of CEPA. Additionally, CEPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CEPA has been shown to have a variety of biochemical and physiological effects. Some of these effects include anti-cancer, neuroprotective, and anti-inflammatory properties. Additionally, CEPA has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of oxidative stress-related diseases. Furthermore, CEPA has been shown to have anti-apoptotic properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
CEPA has several advantages for use in lab experiments. It is a relatively stable compound, and it can be easily synthesized using standard laboratory techniques. Additionally, CEPA has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of CEPA is its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for research on CEPA. One area of interest is the development of more efficient synthesis methods for CEPA and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of CEPA and its potential therapeutic applications. Furthermore, the use of CEPA in combination with other compounds may enhance its therapeutic effects and reduce its limitations. Finally, investigations into the pharmacokinetics and pharmacodynamics of CEPA may provide valuable insights into its potential clinical applications.
Synthesis Methods
The synthesis of CEPA involves the reaction of 1-cyclohexene-1-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to hydrolysis to obtain CEPA.
Scientific Research Applications
CEPA has been used in several scientific research studies due to its potential therapeutic applications. Some of the areas where CEPA has been studied include cancer research, neuroprotection, and inflammation. CEPA has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer. Additionally, CEPA has been shown to have neuroprotective properties, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, CEPA has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for various inflammatory diseases.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-11-13(10-16-17)7-8-15-14(18)9-12-5-3-2-4-6-12/h5,10-11H,2-4,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHWOSVXNYPBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)


